Methylmagnesium chloride

Catalog No.
S572747
CAS No.
676-58-4
M.F
CH3ClMg
M. Wt
74.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylmagnesium chloride

CAS Number

676-58-4

Product Name

Methylmagnesium chloride

IUPAC Name

magnesium;carbanide;chloride

Molecular Formula

CH3ClMg

Molecular Weight

74.79 g/mol

InChI

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1

InChI Key

CCERQOYLJJULMD-UHFFFAOYSA-M

SMILES

[CH3-].[Mg+2].[Cl-]

Canonical SMILES

[CH3-].[Mg+2].[Cl-]

Organic Synthesis:

  • Carbon-Carbon Bond Formation: Methylmagnesium chloride acts as a nucleophilic carbon source, readily forming new carbon-carbon bonds with various carbonyl compounds (aldehydes, ketones, esters, etc.) through nucleophilic addition reactions. This versatility makes it a powerful tool for synthesizing complex organic molecules, including pharmaceuticals, natural products, and materials [].
  • Functional Group Transformations: Methylmagnesium chloride can participate in various functional group transformations, allowing researchers to introduce a methyl group (CH3) into organic molecules. This proves crucial in building specific functionalities required for diverse research purposes [].

Material Science:

  • Precursor for Metal-Organic Frameworks (MOFs): Methylmagnesium chloride can serve as a precursor for the synthesis of specific MOFs, a category of porous materials with tunable structures and functionalities. This allows researchers to explore the potential of MOFs for applications like gas storage, separation, and catalysis [].
  • Organometallic Deposition: Through specialized techniques, methylmagnesium chloride can be used to deposit thin films of specific materials onto various surfaces. This finds applications in the development of new electronic devices, sensors, and coatings [].

Analytical Chemistry:

  • Titration: Methylmagnesium chloride can be employed in the quantitative analysis of other chemical species through a process called titration. By monitoring the reaction between the reagent and the analyte, researchers can determine the concentration of the unknown [].
  • Synthesis of Reference Materials: In specific cases, methylmagnesium chloride can be used in the synthesis of well-defined reference materials for various analytical techniques, aiding in the calibration and validation of analytical methods [].
Origin and Significance

Methylmagnesium chloride is the simplest Grignard reagent, a class of organometallic compounds discovered by Victor Grignard in 1900 []. These reagents revolutionized organic synthesis due to their ability to form carbon-carbon bonds with various organic compounds.


Molecular Structure Analysis

Methylmagnesium chloride possesses a simple yet crucial structure. It features a central magnesium (Mg) atom bound to a methyl group (CH₃) and a chlorine atom (Cl). The Mg atom exhibits a positive formal charge (+1) due to the electronegativity difference between Mg and Cl, while the carbon in the methyl group carries a partial negative charge (δ-). This polarity makes the carbon-magnesium bond nucleophilic, readily reacting with electrophilic carbon centers.


Chemical Reactions Analysis

Synthesis

Methylmagnesium chloride is typically synthesized by reacting magnesium metal with chloromethane (CH₃Cl) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

Mg  + CH₃Cl → CH₃MgCl
Reactions with Carbonyl Compounds

The most significant application of methylmagnesium chloride lies in its ability to react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a cornerstone of organic synthesis.

For example, the reaction between methylmagnesium chloride and formaldehyde (HCHO) yields primary alcohols.

CH₃MgCl + HCHO → CH₃CH₂OH + MgClCl

Similarly, reactions with ketones produce secondary alcohols, and with esters, tertiary alcohols.

Other Reactions

Methylmagnesium chloride can also participate in various other reactions, including:

  • Negishi coupling: Formation of carbon-carbon bonds using palladium catalysts.
  • Kumada coupling: Coupling reactions with aryl halides using nickel catalysts.

Physical and Chemical Properties

  • Appearance: Colorless solid or solution in THF [].
  • Melting point: Not applicable for solutions, decomposes above its boiling point [].
  • Boiling point: Decomposes above 100 °C [].
  • Solubility: Soluble in diethyl ether and THF, reacts violently with water [].

Chemical Properties:

  • Highly Flammable: Methylmagnesium chloride solutions have extremely low flash points and can ignite spontaneously upon contact with air or moisture.
  • Air and Moisture Sensitive: Reacts vigorously with water and decomposes in moist air.
  • Strong Base: Acts as a strong base due to the presence of the nucleophilic carbon-magnesium bond.

Mechanism of Action (Not Applicable)

Methylmagnesium chloride does not have a biological mechanism of action.

Extreme Caution Required
  • Flammability: Due to its extremely low flash point and pyrophoric nature (ability to ignite spontaneously), handling methylmagnesium chloride requires working under inert atmosphere with proper fire safety protocols.
  • Reactivity with Water: Vigorous reactions occur upon contact with water, releasing flammable methane gas and potentially igniting. Working in dry conditions and using rigorously dried solvents is essential.
  • Toxicity: Although not extensively studied, methylmagnesium chloride is likely to be toxic upon inhalation or ingestion. Standard laboratory safety practices for handling hazardous chemicals should be strictly followed.

Methylmagnesium chloride is known for its reactivity, particularly with water and other protic solvents. In reactions with water, it produces methane and magnesium salts:

CH3MgCl+ROHCH4+MgCl OR \text{CH}_3\text{MgCl}+\text{ROH}\rightarrow \text{CH}_4+\text{MgCl OR }

This reaction highlights its role as a strong nucleophile. When reacted with carbonyl compounds, such as ketones and aldehydes, it facilitates the formation of alcohols through nucleophilic addition. For instance, when methylmagnesium chloride reacts with acetone followed by hydrolysis, it yields tert-butyl alcohol:

CH3MgCl+ CH3)2COC CH3)3OH+MgCl OR \text{CH}_3\text{MgCl}+\text{ CH}_3)_2\text{CO}\rightarrow \text{C CH}_3)_3\text{OH}+\text{MgCl OR }

These reactions underscore its utility in synthesizing various organic compounds .

Methylmagnesium chloride is synthesized through the reaction of methyl chloride with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran. This reaction must be conducted under an inert atmosphere to prevent moisture from interfering:

CH3Cl+MgCH3MgCl\text{CH}_3\text{Cl}+\text{Mg}\rightarrow \text{CH}_3\text{MgCl}

The process often requires an initiator to start the reaction efficiently. The resulting product can be purified and stored as a concentrated solution in tetrahydrofuran .

Unique FeaturesMethylmagnesium chlorideModerateAlcohol synthesisLow cost and low equivalent weightMethylmagnesium bromideHighAlcohol synthesisMore reactive than chlorideMethylmagnesium iodideVery highAlcohol synthesisMost reactive among halidesEthylmagnesium chlorideModerateAlcohol synthesisEthyl group alters reactivity

Methylmagnesium chloride stands out due to its balance of cost-effectiveness and reactivity, making it a preferred choice for many synthetic pathways in organic chemistry .

Interaction studies involving methylmagnesium chloride primarily focus on its reactivity with various substrates in organic synthesis. Its strong nucleophilic nature allows it to react efficiently with electrophiles such as carbonyl compounds. Comparative studies have shown that methylmagnesium chloride reacts differently than other Grignard reagents like methylmagnesium bromide or methylmagnesium iodide, often providing unique pathways for synthesizing complex molecules .

Methylmagnesium chloride shares characteristics with other organometallic compounds, particularly other Grignard reagents. Here are some similar compounds:

  • Methylmagnesium bromide (CH₃MgBr): Similar in function but generally more reactive due to the weaker bond between bromine and magnesium.
  • Methylmagnesium iodide (CH₃MgI): Even more reactive than methylmagnesium bromide; used for specific synthetic applications.
  • Ethylmagnesium chloride (C₂H₅MgCl): Similar structure but differs in reactivity patterns due to the ethyl group.

Comparison Table

CompoundReactivity

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (64.19%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (26.35%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (88.51%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (19.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

676-58-4

Wikipedia

Methylmagnesium chloride

Methods of Manufacturing

REACTION OF METHYL CHLORIDE AND MAGNESIUM IN ANHYDROUS DIETHYL ETHER, USUALLY IN THE PRESENCE OF AN INITIATOR

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Magnesium, chloromethyl-: ACTIVE

Dates

Modify: 2023-08-15

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